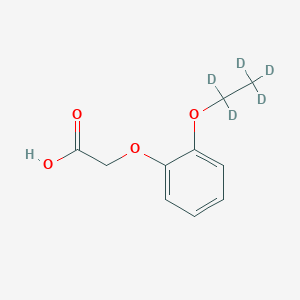

2-(2-Ethoxyphenoxy)acetic acid-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12O4 |

|---|---|

Molecular Weight |

201.23 g/mol |

IUPAC Name |

2-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]acetic acid |

InChI |

InChI=1S/C10H12O4/c1-2-13-8-5-3-4-6-9(8)14-7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)/i1D3,2D2 |

InChI Key |

MZQTVOLNWAPPBT-ZBJDZAJPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1OCC(=O)O |

Canonical SMILES |

CCOC1=CC=CC=C1OCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of Deuterated 2-(2-Ethoxyphenoxy)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium (B1214612), has emerged as a valuable strategy in drug development to modulate pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the physicochemical properties of deuterated 2-(2-Ethoxyphenoxy)acetic acid, specifically 2-(2-Ethoxyphenoxy)acetic acid-d5. Understanding these properties is critical for formulation development, analytical method development, and predicting the in vivo behavior of this isotopically labeled compound. This document summarizes available data, provides estimations based on known isotope effects, and details experimental protocols for the determination of key physicochemical parameters.

Core Physicochemical Properties

The introduction of deuterium into the ethoxy group of 2-(2-Ethoxyphenoxy)acetic acid results in this compound. While specific experimental data for this deuterated compound is limited in publicly available literature, we can compile known information and provide estimations based on established principles of deuterium isotope effects.

Table 1: Summary of Physicochemical Data

| Property | 2-(2-Ethoxyphenoxy)acetic acid (Non-deuterated) | This compound (Deuterated) |

| Molecular Formula | C₁₀H₁₂O₄[1] | C₁₀H₇D₅O₄[2][3] |

| Molecular Weight | 196.20 g/mol [1] | 201.23 g/mol [2][3] |

| CAS Number | 3251-30-7[4] | 2708280-58-2[2][4] |

| Melting Point | Data not available | Estimated to be slightly different from the non-deuterated form. Deuteration can cause a decrease in melting point.[5] |

| pKa | Data not available | Estimated to be slightly higher than the non-deuterated form. Deuteration generally decreases the acidity of carboxylic acids.[6][7][8][9] |

| logP (Octanol/Water) | Data not available | Estimated to be similar to the non-deuterated form, with potential minor variations. |

| Aqueous Solubility | Data not available | Estimated to be slightly different from the non-deuterated form. The effect of deuteration on solubility can vary.[10] |

Note on Estimated Values: The melting point of deuterated compounds can be influenced by changes in crystal lattice packing due to the shorter and stronger carbon-deuterium bonds[5]. For carboxylic acids, deuteration typically leads to a slight decrease in acidity, resulting in a higher pKa value[6][7][8][9]. The impact on logP and aqueous solubility is generally small but can be influenced by subtle changes in intermolecular interactions[10].

Experimental Protocols

Accurate determination of the physicochemical properties of deuterated 2-(2-Ethoxyphenoxy)acetic acid requires specific experimental procedures. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point can be determined using a standard capillary melting point apparatus.

Protocol:

-

A small, finely powdered sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Protocol:

-

A precise amount of the deuterated acid is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

The solution is placed in a thermostatted vessel at a specific temperature (e.g., 25 °C).

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point.[11][12][13][14]

logP (Octanol-Water Partition Coefficient) Determination by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method[15][16][17][18][19].

Protocol:

-

Water and n-octanol are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

A known amount of the deuterated acid is dissolved in one of the phases (typically the one in which it is more soluble).

-

A known volume of this solution is mixed with a known volume of the other phase in a separatory funnel.

-

The mixture is shaken gently for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

The funnel is allowed to stand until the two phases have completely separated.

-

The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or liquid chromatography.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. logP is the logarithm of P.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound-产品信息-Felix [felixbio.cn]

- 4. (2-Ethoxy-d5-phenoxy)acetic Acid | LGC Standards [lgcstandards.com]

- 5. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Secondary deuterium isotope effects on the acidity of carboxylic acids and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 12. byjus.com [byjus.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. blamp.sites.truman.edu [blamp.sites.truman.edu]

- 15. LogP / LogD shake-flask method [protocols.io]

- 16. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 17. researchgate.net [researchgate.net]

- 18. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

Technical Guide: Isotopic Purity and Enrichment of 2-(2-Ethoxyphenoxy)acetic acid-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and enrichment of 2-(2-Ethoxyphenoxy)acetic acid-d5. It includes key specifications, detailed analytical methodologies for determining isotopic enrichment, and a proposed synthetic pathway.

Introduction

This compound is the deuterium-labeled version of 2-(2-Ethoxyphenoxy)acetic acid. Stable isotope-labeled compounds like this are crucial tools in drug development and metabolic research. They are primarily used as internal standards for quantitative analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and as tracers to elucidate metabolic pathways of drug candidates. The incorporation of deuterium (B1214612) can also intentionally alter the pharmacokinetic profiles of drugs, a strategy known as "deuterium switching".[1][2] Accurate characterization of the isotopic purity and the precise level of deuterium enrichment is critical for the reliability of experimental results.

Compound Specifications

Commercially available this compound is characterized by high isotopic and chemical purity. The key specifications are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₀D₅H₇O₄ | [2][3] |

| Molecular Weight | 201.23 g/mol | [2][3][4] |

| CAS Number | 2708280-58-2 | [2][3][4] |

| Isotopic Enrichment | ≥ 99 atom % D | [4][5] |

| Chemical Purity | ≥ 98% | [5] |

Analytical Methodologies for Isotopic Purity and Enrichment

The determination of isotopic purity and enrichment of deuterated compounds relies on sophisticated analytical techniques, primarily High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining isotopic enrichment by differentiating between the masses of the deuterated and non-deuterated isotopologues.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Data Acquisition: Acquire the full scan mass spectrum in the relevant mass range for the molecule.

-

Data Analysis:

-

Identify the ion corresponding to the deuterated molecule and its non-deuterated counterpart.

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic enrichment using the relative abundances of the H/D isotopolog ions. Corrections for the natural abundance of isotopes (e.g., ¹³C) should be applied for accurate quantification.

-

The workflow for this process is illustrated in the diagram below.

Caption: Workflow for Isotopic Purity Analysis by HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR and ²H NMR, is another essential tool for determining isotopic enrichment and confirming the position of deuterium labeling.

-

Sample Preparation: Dissolve a precisely weighed amount of this compound and a suitable internal standard in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Analysis:

-

Acquire a quantitative ¹H NMR spectrum.

-

Integrate the signals corresponding to the protons in the ethoxy group (if any residual protons are present) and compare them to the integration of a known, non-deuterated portion of the molecule or the internal standard.

-

The reduction in the integral of the ethoxy group protons directly relates to the degree of deuteration.

-

-

²H NMR Analysis:

-

Acquire a ²H NMR spectrum.

-

The presence of a signal at the chemical shift corresponding to the ethoxy group confirms the location of the deuterium labels. The integral of this signal can be used for quantification.

-

The logical relationship for NMR-based isotopic purity determination is shown below.

Caption: Logic Diagram for NMR-based Isotopic Purity Assessment.

Proposed Synthetic Route

A plausible synthetic route for this compound involves the Williamson ether synthesis using a deuterated ethylating agent. The following is a proposed experimental protocol based on general synthetic methodologies.

-

Starting Materials:

-

Ethyl 2-hydroxyphenoxyacetate

-

Bromoethane-d5 (B31941) (or another suitable deuterated ethylating agent)

-

A suitable base (e.g., potassium carbonate)

-

A suitable solvent (e.g., acetone (B3395972) or acetonitrile)

-

-

Reaction:

-

In a round-bottom flask, dissolve ethyl 2-hydroxyphenoxyacetate and potassium carbonate in the chosen solvent.

-

Add bromoethane-d5 to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the resulting ethyl 2-(2-ethoxyphenoxy-d5)acetate by column chromatography.

-

-

Hydrolysis:

-

Dissolve the purified ester in a mixture of ethanol (B145695) and an aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

The proposed synthetic workflow is outlined in the diagram below.

Caption: Proposed Synthetic Workflow for this compound.

Conclusion

References

- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 2. data.epo.org [data.epo.org]

- 3. A general, versatile and divergent synthesis of selectively deuterated amines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02622D [pubs.rsc.org]

- 4. youtube.com [youtube.com]

- 5. [Exhaustive Syntheses of Deuterium-labelled Compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Analytical Landscape: A Technical Guide to the Solubility and Stability of 2-(2-Ethoxyphenoxy)acetic acid-d5 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the critical physicochemical properties of 2-(2-Ethoxyphenoxy)acetic acid-d5, a deuterated analogue often utilized as an internal standard in pharmacokinetic and metabolic studies. A comprehensive search of publicly available literature and databases reveals a notable absence of quantitative data regarding the solubility and stability of this compound in common organic solvents. In light of this, this document provides a detailed set of experimental protocols to enable researchers to determine these essential parameters. The methodologies outlined herein are designed to be practical and reproducible, empowering scientific professionals to generate the necessary data for their specific research and development needs. This guide includes protocols for both equilibrium solubility assessment and a comprehensive stability evaluation through forced degradation studies, complete with analytical method recommendations.

Introduction

This compound is the deuterium-labeled form of 2-(2-Ethoxyphenoxy)acetic acid. Stable isotope-labeled compounds are indispensable tools in drug discovery and development, primarily serving as internal standards for quantitative analysis by mass spectrometry (MS) due to their chemical identity and mass difference from the unlabeled analyte.[1][2] The accuracy and reliability of such analytical methods are predicated on the known solubility and stability of the standard in the solvents used for sample preparation and analysis.

Solubility Assessment Protocol

The solubility of a compound in a given solvent is a fundamental property that dictates its handling, formulation, and application in various experimental settings. The following protocol describes a method for determining the equilibrium solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound

-

Organic solvents (e.g., Methanol, Ethanol, Acetonitrile (B52724), Dimethyl sulfoxide (B87167) (DMSO), Acetone, Dichloromethane)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV or MS detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the workflow for determining the equilibrium solubility of the compound.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount (e.g., 10 mg) of this compound.

-

Add a known volume (e.g., 1 mL) of each organic solvent to the respective vials.

-

Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Processing:

-

After equilibration, visually confirm the presence of undissolved solid at the bottom of each vial.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

-

Quantification by HPLC:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

-

From the stock solution, prepare a series of calibration standards.

-

Prepare serial dilutions of the filtered supernatant from each solvent.

-

Analyze the calibration standards and the diluted samples using a validated HPLC method. A general-purpose reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a good starting point.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original undiluted supernatant by multiplying by the dilution factor. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Data Presentation

The determined solubility data should be summarized in a clear and concise table for easy comparison.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |

| DMSO | 25 | [Experimental Value] | [Calculated Value] |

| Acetone | 25 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

Stability Assessment Protocol (Forced Degradation)

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products. This protocol outlines a systematic approach to assess the stability of this compound in solution under various stress conditions.

Materials and Equipment

-

This compound

-

Selected organic solvent (in which the compound is soluble and stable under ambient conditions)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

UV lamp

-

Oven

-

HPLC system with a photodiode array (PDA) detector or MS detector

-

pH meter

Experimental Workflow

The following diagram illustrates the workflow for the forced degradation study.

References

Decoding the Certificate of Analysis: A Technical Guide to 2-(2-Ethoxyphenoxy)acetic acid-d5

For researchers, scientists, and professionals in drug development, understanding the quality and purity of isotopically labeled compounds is paramount. The Certificate of Analysis (CoA) for a compound like 2-(2-Ethoxyphenoxy)acetic acid-d5 serves as a critical document, providing a comprehensive summary of its identity, purity, and isotopic enrichment. This guide offers an in-depth exploration of a typical CoA for this deuterated standard, detailing the analytical techniques employed and the significance of the data presented.

Compound Identity and Specifications

A Certificate of Analysis begins by unequivocally identifying the compound. This section includes fundamental information that confirms the material's identity.

| Parameter | Specification |

| Compound Name | This compound |

| CAS Number | 2708280-58-2[1][2][3] |

| Molecular Formula | C₁₀H₇D₅O₄[2] |

| Molecular Weight | 201.23 g/mol [2][3][4] |

| Appearance | White to off-white solid |

| Storage Conditions | Store at room temperature[4] |

Quantitative Analysis: Purity and Isotopic Enrichment

The core of the CoA lies in the quantitative data that attests to the compound's quality. This data is typically presented in a tabular format, allowing for a clear assessment of its suitability for research applications.

| Analytical Test | Methodology | Result |

| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | ≥98.0% |

| Isotopic Enrichment | Mass Spectrometry (MS) or ¹H-NMR | ≥99 atom % D[4] |

| Residual Solvents | Gas Chromatography-Mass Spectrometry (GC-MS) | Conforms to specification |

| Elemental Analysis | Combustion Analysis | Conforms to theoretical values |

Experimental Protocols: A Closer Look at the Methodologies

A detailed understanding of the experimental protocols is crucial for interpreting the results presented on a Certificate of Analysis.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the chemical purity of a compound by separating it from any non-labeled or other impurities.

-

Principle: The deuterated compound is dissolved in a suitable solvent and injected into a liquid chromatograph. The sample is then pumped through a column packed with a stationary phase. By varying the composition of the mobile phase, components of the mixture are separated based on their differential partitioning between the mobile and stationary phases. A detector at the end of the column measures the concentration of the eluting components.

-

Typical Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at a specific wavelength (e.g., 275 nm).

-

Quantification: The area of the main peak corresponding to this compound is compared to the total area of all peaks to determine the chemical purity.

-

Isotopic Enrichment by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Determining the extent and location of deuterium (B1214612) labeling is critical for the utility of an isotopically labeled standard. Both Mass Spectrometry and NMR Spectroscopy are powerful tools for this purpose.[5][6]

-

Mass Spectrometry (MS):

-

Principle: High-resolution mass spectrometry (HRMS) is used to determine the isotopic distribution of the compound.[7][8] The mass spectrometer separates ions based on their mass-to-charge ratio. By analyzing the relative intensities of the peaks corresponding to the deuterated and non-deuterated species, the isotopic enrichment can be calculated.

-

Typical Protocol:

-

Ionization Source: Electrospray Ionization (ESI).

-

Analyzer: Time-of-Flight (TOF) or Orbitrap for high mass accuracy.

-

Data Analysis: The relative abundance of the ion corresponding to the d5-labeled compound is compared to the ions of lower deuteration levels (d0 to d4).

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: ¹H-NMR (Proton NMR) can be used to determine the degree of deuteration by observing the reduction in the signal intensity of the protons that have been replaced by deuterium.

-

Typical Protocol:

-

Solvent: A deuterated solvent that does not contain signals in the region of interest (e.g., DMSO-d6).

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: The integral of the remaining proton signals at the ethoxy group is compared to the integral of a non-deuterated portion of the molecule (e.g., aromatic protons) to calculate the percentage of deuteration.

-

-

Visualizing the Analytical Workflow and Data Relationships

To better understand the process and logic behind a Certificate of Analysis, the following diagrams illustrate the typical workflow and the interplay between different analytical tests.

References

- 1. (2-Ethoxy-d5-phenoxy)acetic Acid | LGC Standards [lgcstandards.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound [chembk.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. benchchem.com [benchchem.com]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Commercial Suppliers and Technical Guide for High-Purity 2-(2-Ethoxyphenoxy)acetic acid-d5

For researchers, scientists, and drug development professionals requiring high-purity 2-(2-Ethoxyphenoxy)acetic acid-d5, a deuterated analog of 2-(2-ethoxyphenoxy)acetic acid, several commercial suppliers offer this stable isotope-labeled compound. It serves as an invaluable internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS). The incorporation of deuterium (B1214612) atoms provides a distinct mass difference, allowing for precise quantification in complex biological matrices.

Commercial Availability

A number of chemical suppliers provide this compound, often with high isotopic purity. Below is a summary of offerings from prominent vendors.

| Supplier | Product Number | Isotopic Purity | Molecular Weight | CAS Number | Additional Information |

| MedChemExpress | HY-W131158S | Not specified | 201.23 | 2708280-58-2 | For research use only.[1][2] |

| CDN Isotopes | D-7542 | 99 atom % D | 201.23 | 2708280-58-2 | Store at room temperature.[3] |

| LGC Standards | TRC-E879502 | Not specified | 201.23 | 2708280-58-2 | Stable isotope-labeled compound. |

| Felix Chemical | F638141 | Not specified | 201.23 | 2708280-58-2 | Deuterated form of 2-(2-Ethoxyphenoxy)acetic acid.[4] |

| AXEL | 85-4897-59 | Not specified | 201.23 | - | Highly Purified Grade.[5] |

Synthesis and Purification

While specific, proprietary synthesis and purification protocols for this compound are not publicly disclosed by suppliers, a general understanding can be derived from established methods for synthesizing deuterated compounds and purifying carboxylic acids.

Plausible Synthetic Approach

A plausible synthetic route would involve the Williamson ether synthesis, a well-established method for forming ethers. The key step is the introduction of the deuterated ethyl group.

-

Preparation of Deuterated Ethylating Agent: A deuterated ethyl halide (e.g., bromoethane-d5) would be used as the key labeling reagent. This is commercially available from various suppliers of deuterated compounds.

-

Williamson Ether Synthesis: Catechol (1,2-dihydroxybenzene) would be selectively protected on one hydroxyl group. The remaining free hydroxyl group would then be deprotonated with a suitable base (e.g., sodium hydride) to form an alkoxide. This alkoxide is then reacted with bromoethane-d5 (B31941) to yield 2-(ethoxy-d5)phenol.

-

Carboxylation: The resulting 2-(ethoxy-d5)phenol is then reacted with a haloacetic acid (e.g., chloroacetic acid) or an ester thereof in the presence of a base. Subsequent hydrolysis of the ester (if used) would yield the final product, this compound.

Purification of the Final Product

High purity is paramount for an internal standard. Purification of the final carboxylic acid product would likely involve the following steps:

-

Extraction: The crude product would be subjected to acid-base extraction. The carboxylic acid can be dissolved in an aqueous base, washed with an organic solvent to remove neutral and basic impurities, and then re-precipitated by adding acid.[5]

-

Crystallization: Recrystallization from a suitable solvent system is a powerful technique for purifying solid carboxylic acids.[5]

-

Chromatography: For achieving very high purity, reversed-phase high-performance liquid chromatography (HPLC) is a common final purification step for polar compounds like carboxylic acids.[6]

Quality Control and Analysis

Rigorous quality control is essential to validate the identity, purity, and isotopic enrichment of this compound.

Identity and Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be used to confirm the absence of protons in the ethoxy group, while ¹³C NMR would confirm the carbon skeleton. The presence of deuterium would be evident from the absence of corresponding proton signals.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the exact mass of the deuterated compound and thus its elemental composition.[7] Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed.

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for assessing chemical purity. A high-purity sample should exhibit a single major peak.

-

Gas Chromatography (GC): If the compound is sufficiently volatile or can be derivatized, GC can also be used to determine purity.

Isotopic Enrichment

-

Mass Spectrometry (MS): The isotopic enrichment (the percentage of molecules containing the desired number of deuterium atoms) is determined by mass spectrometry. By analyzing the isotopic cluster of the molecular ion, the relative abundance of the d5 species compared to d0, d1, d2, d3, and d4 species can be quantified. An isotopic enrichment of ≥98% is typically desired for high-quality internal standards.

Experimental Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control of a batch of high-purity this compound.

Application in a Hypothetical Signaling Pathway Context

While 2-(2-Ethoxyphenoxy)acetic acid itself is not a well-known signaling molecule, its structural motif, a phenoxyacetic acid, is found in some biologically active compounds. For illustrative purposes, we can consider a hypothetical scenario where a drug candidate with a similar core structure modulates a signaling pathway. The deuterated version would be essential for pharmacokinetic and metabolism studies of such a candidate.

In such a drug development program, this compound would be used as an internal standard to precisely measure the concentration of the active drug in biological samples (e.g., plasma, tissue) during preclinical and clinical studies. This is crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) properties.

References

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. researchgate.net [researchgate.net]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. benchchem.com [benchchem.com]

- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 6. teledyneisco.com [teledyneisco.com]

- 7. researchgate.net [researchgate.net]

The Metabolic Journey of Tamsulosin: A Technical Guide to the Formation of 2-(2-Ethoxyphenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the metabolic pathway of tamsulosin (B1681236), a selective alpha-1 adrenergic receptor antagonist, leading to the formation of its metabolite, 2-(2-Ethoxyphenoxy)acetic acid (AM-1). This document provides a comprehensive overview of the enzymatic processes, quantitative metabolic data, and detailed experimental protocols relevant to the study of this biotransformation.

Introduction

Tamsulosin is a widely prescribed therapeutic agent for the treatment of benign prostatic hyperplasia. Its efficacy and safety profile are intrinsically linked to its pharmacokinetic properties, a significant aspect of which is its metabolism. The biotransformation of tamsulosin is primarily hepatic, mediated by the cytochrome P450 (CYP) enzyme system, leading to the formation of several metabolites.[1][2] This guide focuses on the specific metabolic cascade that results in the production of 2-(2-Ethoxyphenoxy)acetic acid, a notable metabolite of tamsulosin. Understanding this pathway is crucial for a complete comprehension of tamsulosin's disposition in the body and for predicting potential drug-drug interactions.

The Metabolic Pathway: From Tamsulosin to 2-(2-Ethoxyphenoxy)acetic acid

The conversion of tamsulosin to 2-(2-Ethoxyphenoxy)acetic acid (AM-1) is a multi-step process predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] The pathway involves two primary reactions: O-deethylation followed by oxidative deamination.

First, tamsulosin undergoes O-deethylation, where the ethyl group is cleaved from the ethoxyphenoxy moiety. This reaction is catalyzed by CYP3A4 and results in the formation of the M-1 metabolite, 5-[(2R)-2-{[2-(2-hydroxyphenoxy)ethyl]amino}propyl]-2-methoxybenzene-1-sulfonamide.[1]

Subsequently, the M-1 metabolite undergoes oxidative deamination, also primarily mediated by CYP3A4, to yield 2-(2-Ethoxyphenoxy)acetic acid (AM-1).[1] This step involves the removal of the amino group and its replacement with a carboxylic acid function.

Quantitative Metabolic Data

The excretion of tamsulosin and its metabolites has been quantified in human studies. Following a single oral administration of radiolabeled tamsulosin, a significant portion of the dose is recovered in the urine as metabolites. The following table summarizes the urinary excretion of unchanged tamsulosin and its major metabolites.

| Compound | Percentage of Administered Dose Excreted in Urine[3] |

| Unchanged Tamsulosin | 8.7% |

| Sulphate of O-deethylated metabolite (M-1-Sul) | 15.7% |

| o-ethoxyphenoxy acetic acid (AM-1) | 7.5% |

Experimental Protocols

The elucidation of the metabolic pathway of tamsulosin has been made possible through various in vitro and in vivo experimental approaches. Below are detailed methodologies for key experiments.

In Vitro Metabolism of Tamsulosin using Human Liver Microsomes

This protocol describes the incubation of tamsulosin with human liver microsomes to identify and characterize its metabolites.

Materials:

-

Tamsulosin

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: Prepare the incubation mixture in a microcentrifuge tube containing phosphate buffer (100 mM, pH 7.4), human liver microsomes (1.0 mg/mL), and tamsulosin (10 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid.

-

Protein Precipitation: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in a suitable solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

LC-MS/MS Analysis: Analyze the sample using a validated LC-MS/MS method to identify and quantify the metabolites formed.

Quantification of Tamsulosin and Metabolites in Human Urine by LC-MS/MS

This protocol outlines a method for the simultaneous quantification of tamsulosin and its metabolites in human urine samples.

Materials:

-

Urine samples from subjects administered tamsulosin

-

Tamsulosin, M-1, and AM-1 analytical standards

-

Internal standard (IS) (e.g., a structurally similar compound not present in the sample)

-

Solid-phase extraction (SPE) cartridges

-

Methanol (B129727), Acetonitrile, Formic Acid, Ammonium (B1175870) Acetate

-

LC-MS/MS system

Procedure:

-

Sample Pre-treatment: Thaw frozen urine samples at room temperature. Centrifuge the samples to remove any particulate matter.

-

Solid-Phase Extraction (SPE):

-

Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.

-

Load the urine sample onto the cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analytes (tamsulosin and its metabolites) with a suitable elution solvent (e.g., methanol containing a small percentage of ammonia).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in the mobile phase.

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient program to separate the analytes and the internal standard.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for tamsulosin, M-1, AM-1, and the internal standard.

-

-

-

Quantification: Construct calibration curves using the analytical standards and quantify the concentrations of tamsulosin and its metabolites in the urine samples based on the peak area ratios relative to the internal standard.

Logical Workflow for Tamsulosin Metabolism Analysis

The following diagram illustrates the logical workflow for investigating the metabolism of tamsulosin, from initial in vitro screening to in vivo sample analysis.

References

Mass Spectrometry Fragmentation Analysis of 2-(2-Ethoxyphenoxy)acetic acid-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 2-(2-Ethoxyphenoxy)acetic acid-d5. The information presented herein is intended to support researchers and scientists in the fields of analytical chemistry, drug metabolism, and pharmacokinetic studies. This document outlines a proposed fragmentation pathway, presents hypothetical quantitative data, and details a robust experimental protocol for the analysis of this deuterated compound.

Introduction

2-(2-Ethoxyphenoxy)acetic acid is a compound of interest in various research domains. The deuterated form, this compound, serves as a valuable internal standard for quantitative mass spectrometry assays, enabling precise and accurate measurements in complex biological matrices. Understanding its fragmentation behavior under mass spectrometric conditions is crucial for method development, metabolite identification, and structural elucidation. This guide proposes a fragmentation pattern based on established principles of mass spectrometry for aromatic ethers and carboxylic acids.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound in electrospray ionization (ESI) mass spectrometry, particularly in negative ion mode, is expected to be driven by the presence of the carboxylic acid and ether functional groups. The deuterium (B1214612) labeling on the terminal ethyl group provides a unique signature for tracking this part of the molecule through the fragmentation cascade.

Upon collisional activation, the deprotonated molecule [M-H]⁻ is anticipated to undergo a series of characteristic fragmentation reactions. The primary cleavage is predicted to occur at the ether linkages and through the loss of the carboxyl group.

A proposed fragmentation pathway is illustrated in the diagram below, followed by a table summarizing the predicted major fragment ions.

Caption: Proposed ESI-MS/MS fragmentation pathway of deprotonated this compound.

Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound, their corresponding mass-to-charge ratios (m/z), and their proposed chemical formulas. The relative abundance is a hypothetical value to guide interpretation.

| Fragment Ion | Proposed Formula | Predicted m/z | Hypothetical Relative Abundance (%) |

| [M-H]⁻ | C₁₀H₆D₅O₄⁻ | 200.1 | 100 |

| Fragment 1 | C₈H₆DO₃⁻ | 152.0 | 85 |

| Fragment 2 | C₆H₅O⁻ | 93.0 | 60 |

| Fragment 3 | C₁₀H₆D₅O₂⁻ | 180.1 | 45 |

| Fragment 4 | C₂D₅O⁻ | 50.1 | 30 |

Experimental Protocol

This section details a representative experimental protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization.

1. Sample Preparation:

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727). Serially dilute the stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 1 µg/mL.

-

Matrix Samples: For analysis in biological matrices (e.g., plasma, urine), employ a protein precipitation or solid-phase extraction method for sample cleanup. Spike the appropriate amount of the deuterated internal standard into the sample before extraction.

2. Liquid Chromatography (LC) Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 10% to 90% B over 5 minutes, followed by a 2-minute hold at 90% B, and a 3-minute re-equilibration at 10% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ESI.

-

Capillary Voltage: -3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Desolvation Gas Flow: 800 L/hr (Nitrogen).

-

Cone Gas Flow: 50 L/hr (Nitrogen).

-

Collision Gas: Argon.

-

Data Acquisition: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan MS/MS for qualitative fragmentation analysis.

4. Data Analysis:

-

Process the acquired data using the instrument manufacturer's software.

-

For quantitative analysis, construct a calibration curve using the peak area ratios of the analyte to the deuterated internal standard.

-

For qualitative analysis, compare the experimental fragmentation pattern with the proposed pathway and reference spectra if available.

Logical Workflow for Fragmentation Analysis

The following diagram illustrates the logical workflow for the fragmentation analysis of this compound.

Caption: Logical workflow for the mass spectrometric analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the anticipated mass spectrometric fragmentation of this compound. The proposed fragmentation pathway, quantitative data, and experimental protocol serve as a valuable resource for researchers and scientists working with this compound. It is important to note that the presented fragmentation pattern is a theoretical model and may be subject to variation based on the specific instrumentation and experimental conditions employed. Experimental verification is recommended to confirm the proposed fragmentation pathways.

An In-depth Technical Guide to the NMR Spectroscopy of Deuterated Phenoxyacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy of deuterated phenoxyacetic acid derivatives. It is designed to be a valuable resource for researchers and professionals in the fields of analytical chemistry, drug development, and metabolic research. This document details experimental protocols, presents quantitative data, and visualizes key concepts and workflows.

Introduction to NMR Spectroscopy of Deuterated Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structures and dynamics. The substitution of hydrogen (¹H) with its stable isotope, deuterium (B1214612) (²H or D), in molecules like phenoxyacetic acid offers significant advantages in NMR studies. Deuteration can simplify complex proton (¹H) NMR spectra, enable the study of kinetic isotope effects, and serve as a tracer in metabolic pathway investigations. This guide will explore the NMR characteristics of phenoxyacetic acid and its deuterated analogues, providing practical guidance for their analysis.

Quantitative NMR Data

Table 1: ¹H NMR Chemical Shifts (δ) of Phenoxyacetic Acid

| Proton | Phenoxyacetic Acid in CDCl₃ (ppm) [1] | Phenoxyacetic Acid in D₂O (ppm) [2][3] | Expected Effect of Deuteration on ¹H Spectrum |

| H-2', H-6' | 6.91 | 6.953 | Disappearance of signal upon deuteration of the aromatic ring. |

| H-3', H-5' | 7.28 | 7.364 | Disappearance of signal upon deuteration of the aromatic ring. |

| H-4' | 7.01 | 7.039 | Disappearance of signal upon deuteration of the aromatic ring. |

| -OCH₂- | 4.67 | 4.478 | Signal remains, may show slight upfield shift if adjacent to a deuterated position. |

| -COOH | ~11.0 (variable) | Not observed (exchanges with D₂O) | Disappearance of signal upon deuteration of the carboxylic acid. |

Table 2: ¹³C NMR Chemical Shifts (δ) of Phenoxyacetic Acid and Expected Isotope Effects

| Carbon | Phenoxyacetic Acid in D₂O (ppm) [2] | Expected Isotope Shift (Δδ) upon Deuteration (ppm) [4][5][6] |

| C-1' | 160.342 | -0.1 to -0.3 (for adjacent C-D bond) |

| C-2', C-6' | 117.124 | -0.1 to -0.3 (for C-D bond) |

| C-3', C-5' | 132.529 | -0.1 to -0.3 (for C-D bond) |

| C-4' | 124.130 | -0.1 to -0.3 (for C-D bond) |

| -OCH₂- | 69.286 | -0.1 to -0.3 (for C-D bond) |

| -COOH | 179.698 | -0.05 to -0.15 (two-bond isotope effect) |

Experimental Protocols

Synthesis of Deuterated Phenoxyacetic Acid (Illustrative Protocol)

While specific literature detailing the synthesis of various deuterated phenoxyacetic acid isotopologues is sparse, a general approach can be adapted from established methods for deuterating aromatic compounds and carboxylic acids[7].

Objective: To synthesize phenoxyacetic acid-d₅ (deuterated aromatic ring) and phenoxyacetic acid-d₁ (deuterated carboxylic acid).

Materials:

-

Phenol-d₆

-

Sodium chloroacetate (B1199739)

-

Sodium hydroxide (B78521)

-

Deuterium oxide (D₂O)

-

Hydrochloric acid (HCl)

-

Phenoxyacetic acid

-

Anhydrous sodium sulfate

-

Diethyl ether

Procedure for Phenoxyacetic Acid-d₅:

-

In a round-bottom flask, dissolve sodium hydroxide in water.

-

Add phenol-d₆ to the sodium hydroxide solution and stir until a homogenous solution of sodium phenoxide-d₅ is formed.

-

In a separate vessel, prepare a solution of sodium chloroacetate in water.

-

Add the sodium chloroacetate solution to the sodium phenoxide-d₅ solution.

-

Reflux the reaction mixture for several hours.

-

Cool the reaction mixture and acidify with hydrochloric acid to precipitate the phenoxyacetic acid-d₅.

-

Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol/water mixture).

-

Dry the product under vacuum.

Procedure for Phenoxyacetic Acid-d₁ (Carboxylic Acid Deuteration):

-

Dissolve phenoxyacetic acid in an excess of deuterium oxide (D₂O).

-

Stir the solution at room temperature for several hours to allow for H/D exchange of the acidic proton.

-

Remove the D₂O under reduced pressure.

-

Repeat the dissolution in D₂O and evaporation steps two more times to ensure a high level of deuteration.

-

Dry the final product under high vacuum.

Protocol for ¹H and ¹³C NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of the phenoxyacetic acid derivative.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

Instrument Parameters (General):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Temperature: 298 K.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment (e.g., zg30).

-

Relaxation delay (d1): 5 seconds (for quantitative measurements, should be at least 5 times the longest T₁).

-

Number of scans (ns): 8-16 for qualitative analysis; 64 or more for good signal-to-noise in quantitative analysis.

-

-

¹³C NMR:

-

Pulse sequence: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Relaxation delay (d1): 2-5 seconds (can be longer for quaternary carbons).

-

Number of scans (ns): 1024 or more, depending on the sample concentration.

-

Protocol for ²H (Deuterium) NMR Spectroscopy

²H NMR is essential for directly observing the deuterated positions in the molecule.

Sample Preparation:

-

Prepare a more concentrated sample (20-50 mg) in approximately 0.6 mL of a non-deuterated solvent (e.g., CHCl₃, DMSO-h₆)[8][9][10]. Using a protonated solvent prevents the solvent's deuterium signal from overwhelming the analyte's signal[8][10].

Instrument Parameters:

-

Spectrometer: A spectrometer equipped with a broadband probe capable of observing the ²H frequency.

-

Locking: The experiment must be run unlocked as there is no deuterated solvent for the lock system[9][10].

-

Shimming: Shimming can be performed on the ¹H signal of the solvent before switching to the ²H channel, or by observing the FID of the ²H signal directly[9].

-

Pulse sequence: A standard single-pulse experiment.

-

Chemical Shift Referencing: The chemical shift can be referenced to the natural abundance ²H signal of the protonated solvent, which will be at the same chemical shift as the residual proton signal[8].

-

Number of scans (ns): Typically requires a larger number of scans (e.g., 128 or more) due to the lower gyromagnetic ratio of deuterium compared to protons.

Visualizations of Workflows and Concepts

Experimental Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the NMR analysis of a deuterated phenoxyacetic acid derivative.

Metabolic Pathway Tracing with Deuterated Compounds

Deuterated compounds are valuable as non-radioactive tracers to study metabolic pathways in vivo and in vitro[11][12][13]. A deuterated substrate is introduced into a biological system, and its metabolic fate is tracked over time by monitoring the appearance of deuterium signals in downstream metabolites using NMR spectroscopy. The diagram below illustrates the general concept of using a deuterated acetate (B1210297) molecule to trace its entry into the Tricarboxylic Acid (TCA) cycle, a central metabolic hub. A similar approach could be employed with deuterated phenoxyacetic acid to investigate its metabolic breakdown and identify its metabolites.

Conclusion

The use of deuterated phenoxyacetic acid derivatives in conjunction with NMR spectroscopy provides a powerful toolkit for detailed chemical and biological investigations. This guide has outlined the fundamental NMR data, provided detailed experimental protocols for the synthesis and analysis of these compounds, and visualized key workflows. By leveraging the principles and methods described herein, researchers can effectively utilize deuterated phenoxyacetic acid derivatives to advance their studies in drug development, metabolism, and other scientific disciplines.

References

- 1. Phenoxyacetic acid(122-59-8) 1H NMR spectrum [chemicalbook.com]

- 2. bmse000742 Phenoxyacetic Acid at BMRB [bmrb.io]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0031609) [hmdb.ca]

- 4. Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of deuterated acids and bases using bipolar membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. University of Ottawa NMR Facility Blog: Measuring 2H NMR Spectra [u-of-o-nmr-facility.blogspot.com]

- 9. cdn.dal.ca [cdn.dal.ca]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. Applications of stable, nonradioactive isotope tracers in in vivo human metabolic research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Studying Metabolism by NMR-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of 2-(2-Ethoxyphenoxy)acetic acid in Human Plasma using 2-(2-Ethoxyphenoxy)acetic acid-d5 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-(2-Ethoxyphenoxy)acetic acid in human plasma. The method utilizes its stable isotope-labeled analog, 2-(2-Ethoxyphenoxy)acetic acid-d5, as an internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing. A straightforward protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis suitable for pharmacokinetic studies in drug development.

Introduction

In quantitative bioanalysis by LC-MS/MS, the use of a stable isotope-labeled internal standard is the gold standard for achieving accurate and reliable results.[1] These internal standards exhibit nearly identical physicochemical properties to the analyte, ensuring they co-elute chromatographically and experience similar ionization effects in the mass spectrometer.[1] This co-behavior allows for effective compensation for variations during sample preparation and analysis, thereby minimizing matrix effects and improving data quality.[1] 2-(2-Ethoxyphenoxy)acetic acid is an analyte of interest in various research and development settings, and its deuterated form, this compound, serves as an ideal internal standard for its quantification. This note provides a comprehensive protocol for its analysis in human plasma.

Experimental Protocols

Materials and Reagents

-

2-(2-Ethoxyphenoxy)acetic acid analytical standard

-

This compound internal standard

-

LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water

-

Formic acid (≥98%)

-

Human plasma (with anticoagulant)

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 2-(2-Ethoxyphenoxy)acetic acid and this compound in methanol to obtain a final concentration of 1 mg/mL for each.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 2-(2-Ethoxyphenoxy)acetic acid primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

Thaw human plasma samples and working standard solutions at room temperature.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample, calibration standard, or quality control sample.

-

Add 150 µL of the internal standard spiking solution (100 ng/mL in acetonitrile) to each tube.

-

Vortex the mixture vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 20% B, increase to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions for 1 minute. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 1 |

| Drying Gas Temp | 350°C |

| Nebulizer Gas | 40 psi |

| Capillary Voltage | -4000 V |

Table 1: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| 2-(2-Ethoxyphenoxy)acetic acid | 195.1 | 121.1 | 100 | -15 |

| This compound | 200.1 | 126.1 | 100 | -15 |

Data Presentation and Results

The following tables summarize the expected quantitative performance of this method.

Table 2: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Regression Model | R² |

| 2-(2-Ethoxyphenoxy)acetic acid | 1 - 1000 | Linear, 1/x weighting | >0.995 |

Table 3: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 1 | <15 | <15 | 85-115 |

| Low | 3 | <10 | <10 | 90-110 |

| Medium | 100 | <10 | <10 | 90-110 |

| High | 800 | <10 | <10 | 90-110 |

LLOQ: Lower Limit of Quantification

Table 4: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low | 3 | 85-110 | 90-110 |

| High | 800 | 85-110 | 90-110 |

Visualizations

Caption: Experimental workflow from sample preparation to data analysis.

Caption: Logical relationship of analyte and internal standard in the analytical process.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput means for the quantification of 2-(2-Ethoxyphenoxy)acetic acid in human plasma. The use of the deuterated internal standard, this compound, is critical for correcting analytical variability and ensuring the accuracy and precision of the results. The simple protein precipitation sample preparation makes this method well-suited for routine analysis in a drug development environment.

References

Application Note: Quantitative Analysis of Tamsulosin and its Metabolites in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the simultaneous quantitative analysis of tamsulosin (B1681236) and its major metabolites in human plasma. The method utilizes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with a stable isotope-labeled internal standard (Tamsulosin-d5) for accurate and precise quantification. The described methodology is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development research involving tamsulosin.

Introduction

Tamsulosin is a selective alpha-1A adrenergic receptor antagonist widely prescribed for the treatment of benign prostatic hyperplasia[1]. The efficacy and safety of tamsulosin are influenced by its pharmacokinetic profile, which is determined by its absorption, distribution, metabolism, and excretion. Tamsulosin is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6[2][3][4][5]. The main metabolic pathways include O-deethylation (forming M-1), oxidative deamination (forming AM-1), and m-hydroxylation (forming M-3)[1][4][6]. Quantitative analysis of both the parent drug and its metabolites is essential for a comprehensive understanding of its disposition in the body.

This application note provides a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of tamsulosin and its key metabolites. The use of a deuterated internal standard, Tamsulosin-d5, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.

Metabolic Pathway of Tamsulosin

Tamsulosin undergoes extensive hepatic metabolism, primarily mediated by CYP3A4 and CYP2D6, leading to the formation of several metabolites. The major metabolites include the O-deethylated metabolite (M-1) and the o-ethoxyphenoxy acetic acid metabolite (AM-1)[1][6]. Further metabolism can occur through sulfate (B86663) and glucuronide conjugation of the primary metabolites[7].

Figure 1: Simplified metabolic pathway of Tamsulosin.

Experimental Protocol

This protocol is intended for the quantitative analysis of tamsulosin and its primary metabolites in human plasma.

Materials and Reagents

-

Tamsulosin hydrochloride (Reference Standard)

-

Tamsulosin Metabolite Mix (M-1, AM-1, M-3) (Reference Standards)

-

Tamsulosin-d5 (Internal Standard, IS)

-

Methanol (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph (e.g., Agilent 1290 Infinity II UHPLC)

-

Tandem Mass Spectrometer (e.g., Agilent 6470 Triple Quadrupole MS)

-

Analytical Column: ZORBAX Eclipse XDB-C18, 4.6 x 50 mm, 1.8 µm

Sample Preparation

A protein precipitation method is employed for sample extraction[8].

-

Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

-

Pipette 200 µL of plasma into the appropriately labeled tubes.

-

Add 20 µL of the internal standard working solution (Tamsulosin-d5 in 50% methanol) to each tube, except for blank samples.

-

Add 600 µL of acetonitrile to each tube.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean set of tubes or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase (5 mM ammonium acetate in water:methanol, 50:50, v/v).

-

Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes.

-

Transfer the supernatant to autosampler vials for LC-MS/MS analysis.

Experimental Workflow

Figure 2: Workflow for the quantitative analysis of Tamsulosin.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | ZORBAX Eclipse XDB-C18, 4.6 x 50 mm, 1.8 µm |

| Mobile Phase A | 5 mM Ammonium Acetate in Water |

| Mobile Phase B | Methanol |

| Gradient | See Table 1 |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Run Time | 5 minutes |

Table 1: LC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 2.5 | 95 |

| 4.0 | 95 |

| 4.1 | 20 |

| 5.0 | 20 |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Gas Temperature | 325°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 45 psi |

| Sheath Gas Temp | 350°C |

| Sheath Gas Flow | 11 L/min |

| Capillary Voltage | 3500 V |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 2: MRM Transitions and MS Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (eV) |

| Tamsulosin | 409.2 | 228.1 | 135 | 25 |

| Tamsulosin-d5 | 414.2 | 233.1 | 135 | 25 |

| M-1 | 381.2 | 200.1 | 130 | 28 |

| AM-1 | 183.1 | 137.1 | 100 | 15 |

| M-3 | 425.2 | 244.1 | 140 | 27 |

Note: MRM transitions for metabolites are proposed based on their chemical structures and may require optimization.

Quantitative Data Summary

The method was validated for tamsulosin according to regulatory guidelines. The validation for metabolites should be performed similarly.

Table 3: Validation Summary for Tamsulosin Quantification [8]

| Parameter | Result |

| Linearity Range | 0.05 - 15.0 ng/mL |

| Correlation Coeff. (r²) | > 0.99 |

| Lower Limit of Quant. | 0.05 ng/mL |

| Intra-day Precision (%CV) | < 4.4% |

| Inter-day Precision (%CV) | < 5.8% |

| Intra-day Accuracy (%RE) | -5.0% to 6.7% |

| Inter-day Accuracy (%RE) | 1.2% to 4.0% |

| Mean Extraction Recovery | Tamsulosin: 102.1 ± 3.75% Tamsulosin-d5: 102.2 ± 2.00% |

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative analysis of tamsulosin and its major metabolites in human plasma. The use of a deuterated internal standard ensures the accuracy and precision of the results. This application note offers a comprehensive protocol that can be readily implemented in research laboratories for pharmacokinetic and metabolic studies of tamsulosin.

References

- 1. mdpi.com [mdpi.com]

- 2. ClinPGx [clinpgx.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics and pharmacodynamics of tamsulosin in its modified-release and oral controlled absorption system formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of cytochrome P450 isozymes involved in metabolism of the alpha1-adrenoceptor blocker tamsulosin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Effects of Cytochrome P450 and Transporter Polymorphisms on the Bioavailability and Safety of Dutasteride and Tamsulosin - PMC [pmc.ncbi.nlm.nih.gov]

isotope dilution mass spectrometry method for 2-(2-Ethoxyphenoxy)acetic acid

An Application Note and Protocol for the Quantitative Analysis of 2-(2-Ethoxyphenoxy)acetic acid in Human Plasma using Isotope Dilution Mass Spectrometry

Application Note

Introduction

2-(2-Ethoxyphenoxy)acetic acid is a compound of interest in various fields of research and drug development. Accurate and precise quantification of this analyte in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled internal standard.[1][2][3][4] This application note describes a robust and sensitive method for the determination of 2-(2-Ethoxyphenoxy)acetic acid in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with the isotope dilution principle. The use of a deuterated internal standard, 2-(2-Ethoxyphenoxy)acetic acid-d5, ensures reliable quantification by correcting for matrix effects and variations in sample preparation and instrument response.[5]

Principle

A known amount of the stable isotope-labeled internal standard (this compound) is added to the plasma sample. The analyte and the internal standard are then extracted from the plasma matrix using a sample preparation technique such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.[6][7][8] The extract is then analyzed by LC-MS/MS. The analyte and the internal standard co-elute chromatographically and are detected by the mass spectrometer. Quantification is achieved by measuring the ratio of the analyte's response to the internal standard's response. This ratio is then used to determine the concentration of the analyte in the original sample by reference to a calibration curve.

Experimental Protocols

1. Materials and Reagents

-

2-(2-Ethoxyphenoxy)acetic acid (Analyte)

-

This compound (Internal Standard)[5]

-

Human Plasma (K2EDTA)

-

Acetonitrile (B52724) (LC-MS Grade)

-

Methanol (B129727) (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Water (LC-MS Grade)

-

Polypropylene (B1209903) Tubes

2. Instrumentation

-

Liquid Chromatograph (e.g., Shimadzu, Agilent, Waters)

-

Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher Scientific, Agilent)[9][10][11][12][13]

-

Analytical Column: C18 column (e.g., 100 x 2.1 mm, 2.6 µm)[9]

-

Centrifuge

-

Analytical Balance

3. Standard Solutions Preparation

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-(2-Ethoxyphenoxy)acetic acid and dissolve it in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in 50% methanol to create calibration standards. Prepare a working solution of the internal standard at an appropriate concentration in 50% methanol.

4. Sample Preparation: Protein Precipitation

-

Pipette 100 µL of human plasma into a polypropylene tube.

-

Add 20 µL of the internal standard working solution and vortex briefly.

-

Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | C18, 100 x 2.1 mm, 2.6 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | See Table 1 |

Table 1: Chromatographic Gradient

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 10 |

| 1.0 | 90 |

| 2.0 | 90 |

| 2.1 | 10 |

| 4.0 | 10 |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| 2-(2-Ethoxyphenoxy)acetic acid | 195.1 | 121.1 | 15 |

| this compound | 200.1 | 126.1 | 15 |

6. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

-

Linearity: Analyze calibration standards at a minimum of six concentration levels. The coefficient of determination (r²) should be ≥ 0.99.[11]

-

Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days. The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%CV) should be ≤ 15% (≤ 20% for LLOQ).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The LOD is the lowest concentration that can be reliably detected.

-

Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.

-

Recovery: Determine the extraction efficiency of the analyte from the biological matrix.

-

Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions.

Data Presentation

Table 3: Method Validation Summary

| Validation Parameter | Acceptance Criteria | Result |

|---|---|---|

| Linearity Range | r² ≥ 0.99 | 1 - 1000 ng/mL |

| LLOQ | Accuracy: 80-120%, Precision: ≤ 20% | 1 ng/mL |

| Intra-day Precision | %CV ≤ 15% | < 10% |

| Inter-day Precision | %CV ≤ 15% | < 12% |

| Intra-day Accuracy | 85-115% | 92 - 108% |

| Inter-day Accuracy | 85-115% | 90 - 110% |

| Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | %CV ≤ 15% | < 10% |

Visualizations

Caption: Experimental workflow for the quantification of 2-(2-Ethoxyphenoxy)acetic acid.

Caption: Logical relationship of the Isotope Dilution Mass Spectrometry method.

References

- 1. osti.gov [osti.gov]

- 2. repository.up.ac.za [repository.up.ac.za]

- 3. library.dphen1.com [library.dphen1.com]

- 4. researchgate.net [researchgate.net]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 10. Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijper.org [ijper.org]

- 12. Development and Validation of an LC-MS/MS Assay to Quantitate 2',4',6'-Trihydroxyacetophenone in Rat and Dog Plasma and its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An LC-MS/MS Method Development and Validation for the Quantification of Infigratinib in K2EDTA Human Plasma | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]